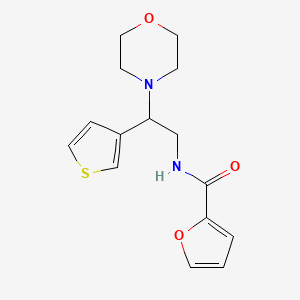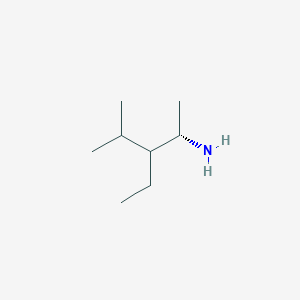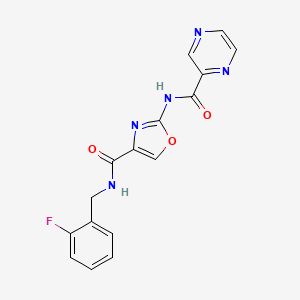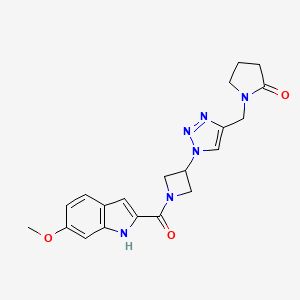
N-(2-morpholino-2-(thiophen-3-yl)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, such as “N-(2-morpholino-2-(thiophen-3-yl)ethyl)furan-2-carboxamide”, often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, a morpholino group, and a furan-2-carboxamide group. Thiophene is a five-membered ring with one sulfur atom .Mecanismo De Acción
N-(2-morpholino-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is believed to exert its effects by binding to various biological targets, including enzymes and receptors. It has been shown to inhibit the activity of certain enzymes and to modulate the activity of certain receptors, leading to a number of interesting physiological effects.
Biochemical and physiological effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. Some of these effects include:
1. Neuroprotective effects: this compound has been shown to protect neurons from damage caused by various insults, including oxidative stress and inflammation.
2. Anti-cancer properties: this compound has been shown to inhibit the growth and proliferation of various cancer cells.
3. Anti-inflammatory effects: this compound has been shown to reduce inflammation in various tissues, including the brain and the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-morpholino-2-(thiophen-3-yl)ethyl)furan-2-carboxamide has a number of advantages for use in lab experiments. It is a highly specific compound that can be easily synthesized and purified. It has also been shown to have a number of interesting biochemical and physiological effects, making it a valuable tool for researchers in various fields.
However, there are also some limitations to the use of this compound in lab experiments. It can be toxic at high concentrations and can interfere with certain assays, making it important to use appropriate controls and to carefully monitor its effects.
Direcciones Futuras
There are a number of interesting future directions for research involving N-(2-morpholino-2-(thiophen-3-yl)ethyl)furan-2-carboxamide. Some of these directions include:
1. Development of new drugs: this compound has been shown to interact with various biological targets, making it a promising candidate for the development of new drugs.
2. Study of neurological disorders: this compound has been shown to have neuroprotective effects, making it a valuable tool for the study of various neurological disorders.
3. Investigation of anti-cancer properties: this compound has been shown to inhibit the growth and proliferation of various cancer cells, making it a promising candidate for the development of new cancer therapies.
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and interesting biochemical and physiological effects. Its use in various areas of research, including drug discovery, neurobiology, and cancer research, has yielded promising results and opens up new avenues for future research.
Métodos De Síntesis
N-(2-morpholino-2-(thiophen-3-yl)ethyl)furan-2-carboxamide can be synthesized in a number of ways, but the most common method involves the reaction of furan-2-carboxylic acid with 2-aminoethanethiol in the presence of thionyl chloride. The resulting product is then reacted with morpholine in the presence of a base such as potassium carbonate to yield this compound.
Aplicaciones Científicas De Investigación
N-(2-morpholino-2-(thiophen-3-yl)ethyl)furan-2-carboxamide has been widely used in scientific research due to its unique properties. It has been shown to have a number of interesting biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the major areas of research where this compound has been used include:
1. Drug discovery: this compound has been used in the discovery of new drugs due to its ability to interact with various biological targets.
2. Neurobiology: this compound has been shown to have neuroprotective effects and has been used in the study of various neurological disorders.
3. Cancer research: this compound has been shown to have anti-cancer properties and has been used in the development of new cancer therapies.
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c18-15(14-2-1-6-20-14)16-10-13(12-3-9-21-11-12)17-4-7-19-8-5-17/h1-3,6,9,11,13H,4-5,7-8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZOTGZCAUIBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CO2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2946840.png)

![6-[(2-fluorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2946843.png)


![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2946847.png)
![[3-(4-Chlorophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 4-nitrobenzoate](/img/structure/B2946848.png)
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2946850.png)


